N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide
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Overview
Description
GT-0198 is a synthetic organic compound known for its role as a glycine transporter 2 inhibitor. It has shown significant potential in producing analgesic effects, particularly in models of neuropathic pain . The compound is characterized by its unique structure, which includes a phenoxymethylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GT-0198 involves multiple steps, starting with the preparation of the phenoxymethylbenzamide core. The key steps include:
Formation of the phenoxymethylbenzamide core: This involves the reaction of 4-(trifluoromethyl)phenol with benzyl chloride to form 4-(trifluoromethyl)phenylmethanol. This intermediate is then reacted with benzoyl chloride to form the phenoxymethylbenzamide core.
Introduction of the piperidine moiety: The phenoxymethylbenzamide core is then reacted with 1-methylpiperidine in the presence of a suitable base to form the final product, GT-0198.
Industrial Production Methods
Industrial production of GT-0198 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring the reactions are carried out under optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
GT-0198 undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Oxidation and reduction reactions: GT-0198 can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of GT-0198, which can have different pharmacological properties .
Scientific Research Applications
GT-0198 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycine transporter inhibitors.
Biology: Investigated for its role in modulating glycine levels in biological systems.
Medicine: Explored as a potential therapeutic agent for treating neuropathic pain due to its analgesic properties.
Industry: Utilized in the development of new pain management therapies.
Mechanism of Action
GT-0198 exerts its effects by inhibiting glycine transporter 2, which leads to an increase in glycine levels in the synaptic cleft. This enhances glycinergic inhibition in the spinal cord, resulting in analgesic effects. The compound selectively inhibits glycine transporter 2 without affecting other major neurotransmitter transporters or receptors .
Comparison with Similar Compounds
Similar Compounds
ALX-1393: Another glycine transporter 2 inhibitor with similar analgesic properties.
ORG-25543: Known for its role in modulating glycine levels and producing analgesic effects.
N-Arachidonylglycine: A naturally occurring compound that inhibits glycine transporter 2.
Uniqueness of GT-0198
GT-0198 is unique due to its selective inhibition of glycine transporter 2 and its structural novelty, which includes a phenoxymethylbenzamide moiety. This structural feature contributes to its high selectivity and efficacy in producing analgesic effects .
Properties
Molecular Formula |
C21H23F3N2O2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide |
InChI |
InChI=1S/C21H23F3N2O2/c1-26-12-10-18(11-13-26)25-20(27)16-4-2-15(3-5-16)14-28-19-8-6-17(7-9-19)21(22,23)24/h2-9,18H,10-14H2,1H3,(H,25,27) |
InChI Key |
IVOIYPHGIHJNMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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